
2-Trimethylsilylethynyl-5-chloropyridine
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Overview
Description
2-Trimethylsilylethynyl-5-chloropyridine is a halogenated pyridine derivative featuring a trimethylsilyl-protected ethynyl group at the 2-position and a chlorine atom at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its dual functional groups, which enable diverse reactivity. The trimethylsilyl (TMS) group acts as a protective moiety for the alkyne, facilitating selective cross-coupling reactions (e.g., Sonogashira couplings), while the chlorine atom enhances electrophilicity at the pyridine ring, enabling nucleophilic substitutions .
The TMS-ethynyl group is typically introduced via palladium-catalyzed couplings, as described in methodologies for related halogenated pyridines .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Trimethylsilylethynyl-5-chloropyridine with structurally related pyridine derivatives:
Reactivity and Stability
- Electrophilic Reactivity : The 5-chloro substituent in this compound enhances electrophilicity at the pyridine ring, similar to 2-chloro-5-nitropyridine (CAS 4548-45-2). However, the electron-withdrawing nitro group in the latter increases ring deactivation, reducing nucleophilic substitution rates compared to the TMS-ethynyl analog .
- Protective Group Utility: The TMS-ethynyl group offers stability under basic conditions, unlike 2-amino-5-chloropyridine (CAS 1072-98-6), where the amino group requires protection during harsh reactions .
- Thermal Stability : Compounds with trifluoromethyl groups (e.g., 3-Chloro-2-(...)-5-(trifluoromethyl)pyridine, CAS 87170-48-7) exhibit higher thermal stability due to the strong C-F bonds, whereas TMS-ethynyl derivatives may decompose at elevated temperatures .
Properties
Molecular Formula |
C10H12ClNSi |
---|---|
Molecular Weight |
209.75 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3 |
InChI Key |
MDXUUWIEIGOYPD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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